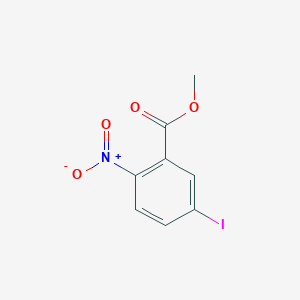
Oxetane-3,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane-3,3-dicarboxylic acid is a chemical compound characterized by a four-membered ring structure containing one oxygen atom and two carboxylic acid groups attached to the third carbon atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane-3,3-dicarboxylic acid typically involves the formation of the oxetane ring followed by the introduction of carboxylic acid groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of diols or epoxides can lead to the formation of the oxetane ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Oxetane-3,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-3,3-dicarboxylate esters, while reduction can produce oxetane-3,3-dimethanol .
Aplicaciones Científicas De Investigación
Oxetane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxetane derivatives are explored for their potential as drug candidates due to their unique structural features and reactivity.
Industry: The compound is used in the development of advanced materials, including coatings, adhesives, and resins
Mecanismo De Acción
The mechanism of action of oxetane-3,3-dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s ring strain and reactive carboxylic acid groups enable it to participate in a range of chemical reactions. These reactions can modulate biological pathways, leading to potential therapeutic effects. For example, oxetane derivatives can inhibit enzymes or interact with cellular receptors, thereby influencing cellular processes .
Comparación Con Compuestos Similares
Oxetane-3,3-dicarboxylic acid can be compared to other similar compounds, such as:
Oxetane-3-carboxylic acid: This compound has only one carboxylic acid group and exhibits different reactivity and applications.
Azetidine-3,3-dicarboxylic acid: This compound contains a nitrogen atom in the ring instead of oxygen, leading to distinct chemical properties and biological activities.
Thietane-3,3-dicarboxylic acid:
Propiedades
Fórmula molecular |
C5H6O5 |
|---|---|
Peso molecular |
146.10 g/mol |
Nombre IUPAC |
oxetane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3(7)5(4(8)9)1-10-2-5/h1-2H2,(H,6,7)(H,8,9) |
Clave InChI |
QMJZYTCQHMWPPW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)

![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
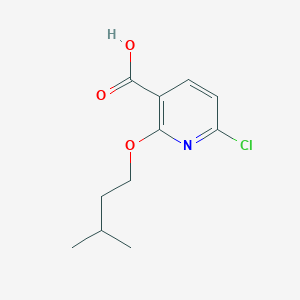
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

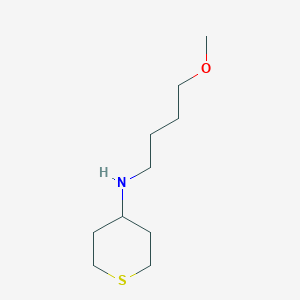
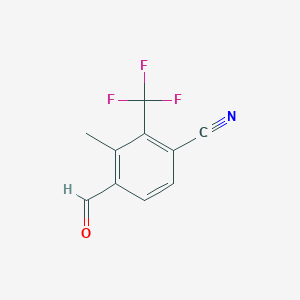
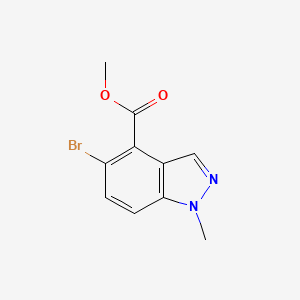
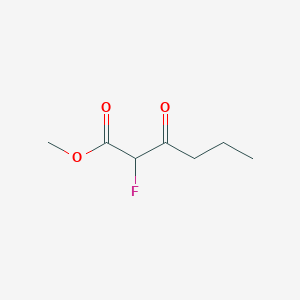

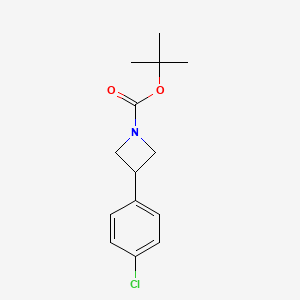
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
